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Compound of Interest

Compound Name: Peonidin

Cat. No.: B192077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Peonidin is a naturally occurring O-methylated anthocyanidin, a member of the flavonoid

family of polyphenols. It is a pigment that imparts purplish-red hues to a variety of plant tissues,

including flowers, fruits, and vegetables. Beyond its role as a natural colorant, peonidin has

garnered significant scientific interest for its potential therapeutic properties, including

antioxidant, anti-inflammatory, and anti-cancer activities. A thorough understanding of its

physicochemical characteristics is fundamental for its application in research, drug

development, and as a nutraceutical. This technical guide provides a comprehensive overview

of the core physicochemical properties of peonidin, its stability, and its modulation of key

cellular signaling pathways.

Core Physicochemical Characteristics
The chemical behavior and biological activity of peonidin are dictated by its molecular

structure. The data presented below pertains to the most common form, peonidin chloride.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b192077?utm_src=pdf-interest
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name

3,5,7-Trihydroxy-2-(4-hydroxy-

3-methoxyphenyl)-1-

benzopyrylium chloride

Synonyms
Paeonidin, Peonidin chloride,

Peonidol chloride

Molecular Formula C₁₆H₁₃ClO₆

Molecular Weight 336.72 g/mol

CAS Number 134-01-0

Appearance Crystalline solid

Color Dark red to purple powder

Computed Properties of Peonidin Anion (Peonidin(1-))
Property Value Source(s)

IUPAC Name

4-(3,5-dihydroxy-7-

oxochromen-2-yl)-2-

methoxyphenolate

[1]

Molecular Formula C₁₆H₁₁O₆⁻ [1]

Molecular Weight 299.25 g/mol [1]

Computed XLogP3 1.6 [1]

Solubility
Peonidin's solubility is a critical factor for its formulation and delivery. It is generally considered

water-soluble, particularly in acidic conditions, but also exhibits solubility in various organic

solvents.
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Solvent Solubility Source(s)

Water
Highly soluble (especially at

low pH)

Ethanol ~16 mg/mL

DMSO ~16 mg/mL

Dimethylformamide (DMF) ~25 mg/mL

DMF:PBS (pH 7.2) (1:9) ~0.1 mg/mL

Acidity (pKa)
The pKa values of peonidin are crucial for understanding its charge state and stability at

different pH values. While experimental values for peonidin are not readily available in the

literature, theoretical calculations have been performed for anthocyanidins. The deprotonation

of hydroxyl groups significantly influences the molecule's color and reactivity.

Note: The following are theoretically predicted pKa values for anthocyanidins and may not be

exact for peonidin.

Deprotonation Step Predicted pKa Range Source(s)

pKa1 4.75 - 6.19

pKa2 7.9 - 9.5

pKa3 10.5 - 12.0

Spectroscopic Properties
The conjugated aromatic system of peonidin is responsible for its characteristic absorption of

light in the visible spectrum.

1.5.1. UV-Visible Spectroscopy
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Solvent/System λmax (nm) Source(s)

General 276, 547

Acidic Methanol ~530

1.5.2. Mass Spectrometry

Mass spectrometry is a key technique for the identification and structural elucidation of

peonidin and its derivatives. In negative ion mode ESI-MS/MS, the deprotonated molecule of

peonidin (peonidin(1-)) has a monoisotopic mass of approximately 300.06 g/mol , leading to a

precursor ion at an m/z of 299.

1.5.3. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical structure of peonidin. While complete experimental data for the aglycone is sparse in

readily available literature, solid-state 13C NMR spectra have been recorded for a series of

anthocyanidins, including peonidin.

Note: Specific, detailed experimental 1H and 13C NMR data for peonidin chloride in solution is

not consistently reported in the available literature. The provided information is based on

general knowledge of anthocyanidin NMR spectra.

Stability and Degradation
The stability of peonidin is highly dependent on environmental factors, which is a critical

consideration for its storage and use in various applications.
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Factor Effect on Stability

pH

Most stable in acidic conditions (pH < 3). As pH

increases, it undergoes structural

transformations to less stable forms.

Temperature

Degradation accelerates with increasing

temperature. For long-term storage,

temperatures of -20°C or lower are

recommended.

Light

Exposure to light, particularly UV radiation, can

cause fading and degradation. Storage in the

dark is recommended.

Oxygen
Susceptible to oxidation, which leads to

degradation.

The color of peonidin is a strong indicator of its structural form and stability at different pH

values:

pH Observed Color
Predominant Structural
Form

< 3 Red Flavylium cation

4-5 Colorless Carbinol pseudobase

6-7 Purple Quinoidal base

> 8 Blue Anionic quinoidal base

Key Signaling Pathways Modulated by Peonidin
Peonidin exerts its biological effects by interacting with and modulating various cellular

signaling pathways. The following diagrams illustrate some of the key pathways influenced by

peonidin.
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Caption: Peonidin inhibits the MAPK/ERK signaling pathway.
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Caption: Peonidin modulates the AP-1 signaling pathway.
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Caption: Peonidin inhibits the NLRP3 inflammasome pathway.
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Experimental Protocols
This section provides generalized methodologies for the determination of key physicochemical

properties of peonidin.

Determination of Solubility
This protocol describes a general method for determining the solubility of peonidin in a given

solvent.

Materials:

Peonidin chloride

Selected solvent (e.g., water, ethanol, DMSO)

Analytical balance

Vortex mixer

Centrifuge

HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer

Volumetric flasks and pipettes

Methodology:

Preparation of Saturated Solution:

Add an excess amount of peonidin chloride to a known volume of the solvent in a sealed

container.

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to

ensure equilibrium is reached. A vortex mixer or a shaker can be used.

Separation of Undissolved Solute:
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Centrifuge the saturated solution at a high speed (e.g., 10,000 rpm for 15 minutes) to

pellet the undissolved solid.

Quantification of Dissolved Peonidin:

Carefully withdraw a known volume of the supernatant.

Dilute the supernatant with an appropriate solvent to a concentration within the linear

range of the analytical instrument.

Analyze the diluted solution using a calibrated HPLC-UV or UV-Vis spectrophotometer at

the λmax of peonidin (e.g., ~530 nm in acidic conditions).

Calculation:

Determine the concentration of peonidin in the diluted sample from a standard curve.

Calculate the original concentration in the saturated solution by accounting for the dilution

factor. The result is the solubility of peonidin in the tested solvent at that temperature.

UV-Visible Spectrophotometric Analysis
This protocol outlines the determination of total monomeric anthocyanin content using the pH

differential method, which is applicable to peonidin.

Materials:

Peonidin sample

Potassium chloride buffer (0.025 M, pH 1.0)

Sodium acetate buffer (0.4 M, pH 4.5)

UV-Vis spectrophotometer

pH meter

Volumetric flasks and pipettes
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Methodology:

Sample Preparation:

Dissolve a known amount of the peonidin sample in the pH 1.0 buffer to obtain a stock

solution.

Dilution:

Prepare two dilutions of the stock solution: one with the pH 1.0 buffer and another with the

pH 4.5 buffer. The dilution factor should be the same for both and should result in an

absorbance reading at the λmax within the linear range of the spectrophotometer (typically

0.2-1.4 AU).

Spectrophotometric Measurement:

Allow the solutions to equilibrate for at least 15 minutes.

Measure the absorbance of both solutions at the λmax of peonidin (e.g., ~530 nm) and at

700 nm (to correct for haze). Use the respective buffers as blanks.

Calculation:

Calculate the absorbance difference (A) using the following formula: A = (Aλmax - A₇₀₀)pH

1.0 - (Aλmax - A₇₀₀)pH 4.5

Calculate the monomeric anthocyanin concentration (mg/L) using the Beer-Lambert law:

Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) where:

MW = Molecular weight of peonidin (336.72 g/mol )

DF = Dilution factor

ε = Molar absorptivity of peonidin (value depends on the specific anthocyanin and

solvent)

l = Path length of the cuvette (typically 1 cm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/product/b192077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of pKa by Potentiometric Titration
This protocol provides a general procedure for determining the pKa values of a flavonoid like

peonidin.

Materials:

Peonidin chloride

Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH,

e.g., 0.1 M)

Potassium chloride (KCl) for maintaining ionic strength

Deionized, CO₂-free water

pH meter with a calibrated electrode

Burette

Magnetic stirrer and stir bar

Methodology:

Sample Preparation:

Dissolve a precise amount of peonidin chloride in a known volume of CO₂-free deionized

water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic

strength. The concentration should be sufficient for accurate pH measurement.

Titration:

Place the solution in a jacketed beaker to maintain a constant temperature.

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

Begin stirring the solution gently.

Add small, precise increments of the standardized NaOH solution from the burette.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of

titrant added. Continue the titration well past the expected equivalence point(s).

Data Analysis:

Plot the pH versus the volume of NaOH added to generate a titration curve.

The pKa value(s) can be determined from the half-equivalence point(s) on the titration

curve, where half of the acidic protons have been neutralized. The first derivative of the

titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately

determine the equivalence point(s).

Conclusion
This technical guide has provided a detailed overview of the core physicochemical

characteristics of peonidin. The presented data on its molecular properties, solubility,

spectroscopic behavior, and stability are essential for researchers and professionals working

with this compound. The outlined experimental protocols offer a starting point for the accurate

determination of these properties. Furthermore, the visualization of key signaling pathways

modulated by peonidin provides insight into its potential mechanisms of action in biological

systems. A comprehensive understanding of these fundamental properties is crucial for

unlocking the full therapeutic and functional potential of peonidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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